Dicyclopropylamine: A Comprehensive Technical Guide to Synthesis and Properties
Dicyclopropylamine: A Comprehensive Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclopropylamine, a secondary amine featuring two cyclopropyl rings, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its unique stereoelectronic properties, conferred by the strained cyclopropane rings, make it an attractive moiety for modulating the pharmacological profiles of bioactive molecules. This guide provides an in-depth overview of the synthesis, physicochemical properties, and analytical methods for dicyclopropylamine, tailored for professionals in chemical research and drug development.
Physicochemical Properties
Table 1: Physicochemical Properties of Dicyclopropylamine
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N | PubChem[3] |
| Molecular Weight | 97.16 g/mol | PubChem[3] |
| XLogP3-AA (Computed) | 0.9 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
| Exact Mass | 97.089149355 Da | PubChem[3] |
| Topological Polar Surface Area | 12 Ų | PubChem[3] |
| Complexity (Computed) | 62.2 | PubChem[3] |
Synthesis of Dicyclopropylamine
The synthesis of dicyclopropylamine can be challenging due to the potential for ring-opening reactions of the strained cyclopropyl group.[4] However, several strategies have been developed to access this compound and its derivatives.
Reductive Amination
Reductive amination is a common method for the formation of amines. The synthesis of dicyclopropylamine can be envisioned via the reaction of cyclopropanone with cyclopropylamine, followed by reduction of the resulting imine intermediate.
Caption: Reductive amination pathway to dicyclopropylamine.
Experimental Protocol: Reductive Amination of Cyclopropanone with Cyclopropylamine
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Imine Formation: To a solution of cyclopropanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add cyclopropylamine (1.1 eq). The reaction can be stirred at room temperature for 1-2 hours to facilitate the formation of the N-cyclopropylcyclopropan-1-imine intermediate.
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Reduction: The reaction mixture is then cooled to 0 °C, and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise.
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Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude dicyclopropylamine can be purified by distillation or column chromatography on silica gel.
N-Alkylation of Cyclopropylamine
Direct N-alkylation of cyclopropylamine with a cyclopropyl halide (e.g., cyclopropyl bromide) is another potential route. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.
Caption: N-Alkylation pathway to dicyclopropylamine.
Experimental Protocol: N-Alkylation of Cyclopropylamine with Cyclopropyl Bromide
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Reaction Setup: In a round-bottom flask, a mixture of cyclopropylamine (1.0 eq), cyclopropyl bromide (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq) is prepared in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
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Reaction Conditions: The reaction mixture is heated to a temperature between 60-80 °C and stirred for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.
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Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
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Purification: The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be purified by distillation or column chromatography.
Chan-Lam Coupling Approach
A more recent and robust method for the synthesis of dicyclopropylamine hydrochloride involves a Chan-Lam coupling reaction.[5][6] This approach utilizes a boronic acid and a sulfonamide, followed by deprotection.
Caption: Chan-Lam coupling strategy for dicyclopropylamine synthesis.
Experimental Protocol: Chan-Lam Coupling and Deprotection
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Nosylation of Cyclopropylamine: Cyclopropylamine is first protected with a nosyl group (Ns) by reacting it with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine in a solvent such as toluene.[6]
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Chan-Lam Coupling: The resulting N-cyclopropyl 4-nitrobenzenesulfonamide (1.0 eq) is then coupled with cyclopropylboronic acid (1.5 eq) in the presence of a copper(II) acetate catalyst (0.1 eq) and an oxygen atmosphere. The reaction is typically carried out in a suitable solvent at an elevated temperature.[5]
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Deprotection: The nosyl-protected dicyclopropylamine is deprotected using a thiol, such as 1-decanethiol, and a base like potassium tert-amylate in a mixed solvent system of THF and toluene.[5]
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Salt Formation and Isolation: The resulting free dicyclopropylamine is then treated with hydrochloric acid to form the hydrochloride salt, which can be isolated by filtration as a high-purity solid.[5][6]
Spectroscopic and Analytical Data
The characterization of dicyclopropylamine relies on standard spectroscopic techniques.
Table 2: Spectroscopic Data for Dicyclopropylamine
| Technique | Data | Source |
| ¹H NMR | Data for the closely related N-allyl-cyclopropylamine shows signals for the cyclopropyl protons in the range of δ = 0.33–0.44 ppm (m, 4 H) and δ = 2.13–2.18 ppm (m, 1 H). Similar shifts would be expected for dicyclopropylamine. | ACS Publications[7] |
| ¹³C NMR | No specific data found for dicyclopropylamine. By analogy to cyclopropylamine, signals for the cyclopropyl carbons would be expected in the upfield region of the spectrum. | |
| Mass Spectrometry | No specific fragmentation data found for dicyclopropylamine. The molecular ion peak would be expected at m/z = 97. | |
| FTIR | A reference FTIR spectrum is available on SpectraBase. | SpectraBase |
Biological Activity and Applications
Dicyclopropylamine itself is not known to be a pharmacologically active agent with defined signaling pathway interactions. Its primary significance lies in its role as a key synthetic intermediate. The incorporation of the dicyclopropylamine moiety into larger molecules can significantly influence their biological activity. The cyclopropyl group is often used as a bioisostere for other chemical groups to improve metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.[5]
Derivatives of cyclopropylamines are found in a wide range of bioactive compounds, including:
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Pharmaceuticals: As components of antiviral, antibacterial, and anticancer agents.
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Agrochemicals: In the development of herbicides, fungicides, and insecticides.[8]
Conclusion
Dicyclopropylamine is a structurally unique secondary amine with growing importance in the fields of medicinal chemistry and materials science. While its synthesis can be complex, several viable synthetic routes have been established, with the Chan-Lam coupling approach offering a robust and scalable method for producing high-purity material. The physicochemical and spectroscopic data, though not exhaustively documented in the public domain, provide a foundational understanding of this compound. For researchers and drug development professionals, dicyclopropylamine represents a versatile building block with the potential to unlock novel chemical space and contribute to the discovery of new and improved therapeutic and agrochemical agents. Further investigation into its properties and reactivity is warranted to fully exploit its synthetic utility.
References
- 1. CAS 246257-69-2: Dicyclopropylamine hydrochloride [cymitquimica.com]
- 2. N-cyclopropylcyclopropanamine hydrochloride | C6H12ClN | CID 44717154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Cyclopropylcyclopropanamine | C6H11N | CID 15475284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. longdom.org [longdom.org]
